
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound with the molecular formula C25H25N3O2 This compound is known for its unique structure, which includes a benzhydryl group, a pyrrolidinone ring, and a urea moiety
Métodos De Preparación
The synthesis of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyrrolidinone groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated that this compound may have pharmacological properties, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The benzhydryl group is known to interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be compared with other pyrrolidinone derivatives and benzhydryl compounds. Similar compounds include:
1-Benzhydryl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: This compound has a phenyl group instead of a p-tolyl group, which may alter its reactivity and biological activity.
1-Benzhydryl-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: The meta-tolyl group in this compound can lead to different steric and electronic effects compared to the para-tolyl group in the original compound.
Actividad Biológica
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of infectious diseases. This article explores its biological activity, including antileishmanial and antimalarial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzhydryl group attached to a pyrrolidinone moiety with a urea linkage. Its molecular formula is C20H23N3O4. The unique arrangement of functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate amino acids or derivatives.
- Introduction of the Benzhydryl Group : Using benzhydryl chloride in the presence of a base.
- Coupling Reaction : Combining the benzhydryl intermediate with the pyrrolidinone derivative under suitable conditions.
Antileishmanial Activity
Recent studies have demonstrated that this compound exhibits potent antileishmanial activity. The compound showed an IC50 value of 0.018μM, which is significantly more active than standard treatments such as miltefosine (IC50 = 3.130μM) and amphotericin B deoxycholate (IC50 = 0.047μM) .
Antimalarial Activity
In addition to its antileishmanial properties, this compound has been investigated for its antimalarial effects. The structural characteristics suggest potential interactions with various biological targets involved in malaria pathogenesis, although specific data on IC50 values for antimalarial activity were not detailed in the available literature.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors related to metabolic pathways in parasites, inhibiting their growth and survival.
Comparative Analysis
Compound Name | Antileishmanial IC50 | Antimalarial Activity | Structural Features |
---|---|---|---|
This compound | 0.018 µM | Not specified | Benzhydryl group, pyrrolidinone |
Miltefosine | 3.130 µM | Not specified | Alkylphosphocholine derivative |
Amphotericin B | 0.047 µM | Not specified | Polyene macrolide |
Case Studies and Research Findings
In a recent study focusing on pyrazole-bearing compounds similar to this compound, researchers found that modifications to the structure could significantly enhance biological activity against leishmaniasis . Further research is necessary to explore these modifications and their implications for drug development.
Propiedades
IUPAC Name |
1-benzhydryl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-18-12-14-22(15-13-18)28-17-21(16-23(28)29)26-25(30)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFSJHRTXNDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.